Cas no 62367-68-4 (1-(2-phenyl-1H-indol-3-yl)butane-1,3-dione)

62367-68-4 structure
Nome del prodotto:1-(2-phenyl-1H-indol-3-yl)butane-1,3-dione
1-(2-phenyl-1H-indol-3-yl)butane-1,3-dione Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-(2-phenyl-1H-indol-3-yl)butane-1,3-dione
- 1-(2-Phenyl-1H-indol-3-yl)-1,3-butanedione
- 1-(2-phenyl-indol-3-yl)-butane-1,3-dione
- 1,3-Butanedione, 1-(2-phenyl-1H-indol-3-yl)-
- 1H-Indole, 3-(1,3-dioxobutyl)-2-phenyl-
- AC1L2OOA
- AC1Q5CEE
- BRN 1478242
- KST-1B6679
- NSC294988
- NSC-294988
- 62367-68-4
- DTXSID90211406
- NSC 294988
-
- Inchi: InChI=1S/C18H15NO2/c1-12(20)11-16(21)17-14-9-5-6-10-15(14)19-18(17)13-7-3-2-4-8-13/h2-10,19H,11H2,1H3
- Chiave InChI: WSVUDCGHZTZRRU-UHFFFAOYSA-N
- Sorrisi: CC(=O)CC(=O)C1=C(NC2=CC=CC=C21)C3=CC=CC=C3
Proprietà calcolate
- Massa esatta: 277.11035
- Massa monoisotopica: 277.110278721g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 21
- Conta legami ruotabili: 4
- Complessità: 400
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.2
- Superficie polare topologica: 49.9Ų
Proprietà sperimentali
- PSA: 49.93
1-(2-phenyl-1H-indol-3-yl)butane-1,3-dione Letteratura correlata
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
62367-68-4 (1-(2-phenyl-1H-indol-3-yl)butane-1,3-dione) Prodotti correlati
- 1026755-21-4(3-[(4-methylphenyl)carbamoyl]-2-{[(pyridin-3-yl)methyl]amino}propanoic acid)
- 2375289-23-7((2S)-4-fluoro-4-methyl-2-(2,2,2-trifluoroacetamido)pentanoic acid)
- 2169016-92-4(6-ethyl-4-(propan-2-yl)-5-oxa-7-azaspiro2.5octane)
- 62924-50-9(2-Amino-5-chloro-3-nitrobenzotrifluoride)
- 2007915-57-1(benzyl N-(6-chloro-5-fluoropyridin-3-yl)carbamate)
- 896027-54-6(2-{5-(2-phenylacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}-N-3-(trifluoromethyl)phenylacetamide)
- 2021331-50-8(1-(ethoxymethyl)cycloheptane-1-carbaldehyde)
- 868231-99-6(3-(3-Chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(1-methylethyl)-2-propenamide)
- 5242-62-6(4-bromo-1,2-thiazole-5-carbaldehyde)
- 2229477-17-0(2-methoxy-5-(prop-2-yn-1-yl)phenol)
Fornitori consigliati
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso
